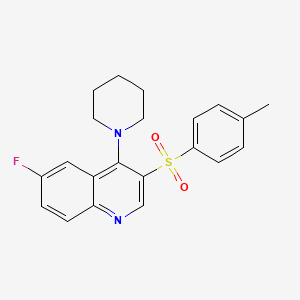

N-(4-hydroxy-2-methylphenyl)prop-2-enamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-hydroxy-2-methylphenyl)prop-2-enamide, also known as paracetamol or acetaminophen, is a widely used analgesic and antipyretic drug. It is one of the most commonly used drugs for the treatment of pain and fever. The chemical formula of this compound is C8H9NO2 and its molecular weight is 151.16 g/mol. The drug was first synthesized in 1877 by Harmon Northrop Morse and is now available under various brand names.

Scientific Research Applications

Electrospray Ionization Mass Spectrometry

One application involves the study of fragmentation patterns in mass spectrometry. For instance, the fragmentation pattern of N-(4-aminobutyl)-3-(4-hydroxyphenyl)prop-2-enamide is characterized by ion formation through neighboring group participation, a mechanism proven by H/D exchange reactions and analysis of homologues and derivatives (Bigler & Hesse, 1995).

Anti-inflammatory Activity

Another application is in the synthesis and evaluation of anti-inflammatory activity. N-hydroxy methyl derivatives of related compounds have been synthesized and evaluated for their anti-inflammatory activity, showing potent effects in certain derivatives (Rajasekaran, Sivakumar, & Jayakar, 1999).

Antibacterial Activity

Research into the synthesis and structure-activity correlations of enaminones has shown that these compounds can exhibit mild antibacterial activity without cytotoxic effects. The study suggests that the position and presence of certain groups within the molecule significantly impact its biological activities (Cindrić et al., 2018).

Quantum Chemical Calculations

Quantum-chemical calculations have been used to study the properties of similar compounds in biological environments. This research involves calculating formation energies, enthalpies, and entropies of the conformers, predicting the structure and properties of solvated structures, and demonstrating a linear dependence of antioxidant activity on specific bond energies (Volod’kin, Zaikov, Burlakova, & Lomakin, 2013).

Anticancer Activity

Dicopper(II) complexes bridged by related ligands have been synthesized and shown to be active against tumor cell lines, indicating potential applications in anticancer research. The study includes molecular docking studies to understand the interaction with bio-macromolecules (Zheng et al., 2015).

properties

IUPAC Name |

N-(4-hydroxy-2-methylphenyl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c1-3-10(13)11-9-5-4-8(12)6-7(9)2/h3-6,12H,1H2,2H3,(H,11,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPYQUMTUPDFJOA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)O)NC(=O)C=C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethanol, 2-[[(1-methyl-1H-imidazol-2-yl)methyl]thio]-](/img/structure/B2535352.png)

![2-(4-(cyclopropylsulfonyl)piperazin-1-yl)-1-methyl-1H-benzo[d]imidazole](/img/structure/B2535353.png)

![2-methoxy-N-[4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]acetamide](/img/structure/B2535354.png)

![6-hydroxy-N-(4-methylbenzo[d]thiazol-2-yl)pyrimidine-4-carboxamide](/img/structure/B2535361.png)

![4-(1-{2-Hydroxy-3-[4-(methylethyl)phenoxy]propyl}benzimidazol-2-yl)-1-(4-methy lphenyl)pyrrolidin-2-one](/img/structure/B2535362.png)

![N-(2-(6-((2-((2,3-dimethylphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-fluorobenzamide](/img/structure/B2535365.png)